molecular formula C18H21N3O4 B5871407 N-[(E)-[4-[(4-methoxyphenyl)methylamino]-4-oxobutan-2-ylidene]amino]-2-methylfuran-3-carboxamide

N-[(E)-[4-[(4-methoxyphenyl)methylamino]-4-oxobutan-2-ylidene]amino]-2-methylfuran-3-carboxamide

Cat. No.: B5871407
M. Wt: 343.4 g/mol
InChI Key: HUORSXYNKATYKM-UDWIEESQSA-N
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Description

N-[(E)-[4-[(4-methoxyphenyl)methylamino]-4-oxobutan-2-ylidene]amino]-2-methylfuran-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a furan ring, a methoxyphenyl group, and an amide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[4-[(4-methoxyphenyl)methylamino]-4-oxobutan-2-ylidene]amino]-2-methylfuran-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Schiff base reactions, where an aldehyde reacts with an amine to form an imine, followed by further reactions to introduce the furan ring and the carboxamide group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to accelerate the reaction rates are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[4-[(4-methoxyphenyl)methylamino]-4-oxobutan-2-ylidene]amino]-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[(E)-[4-[(4-methoxyphenyl)methylamino]-4-oxobutan-2-ylidene]amino]-2-methylfuran-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-[4-[(4-methoxyphenyl)methylamino]-4-oxobutan-2-ylidene]amino]-2-methylfuran-3-carboxamide

Properties

IUPAC Name

N-[(E)-[4-[(4-methoxyphenyl)methylamino]-4-oxobutan-2-ylidene]amino]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-12(20-21-18(23)16-8-9-25-13(16)2)10-17(22)19-11-14-4-6-15(24-3)7-5-14/h4-9H,10-11H2,1-3H3,(H,19,22)(H,21,23)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUORSXYNKATYKM-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=C(C)CC(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C(\C)/CC(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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